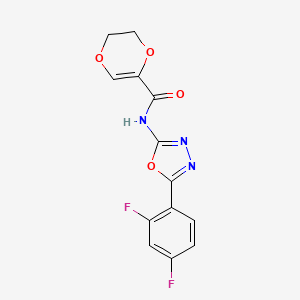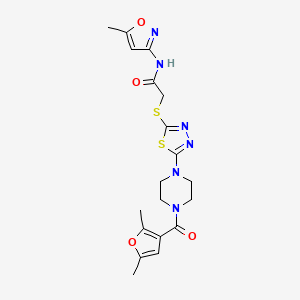
3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 117367-28-9 . It has a molecular weight of 241.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 184-186°C . It is a powder at room temperature and is typically stored under normal conditions .科学的研究の応用
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
Arylmethylidenefuranones react with various nucleophilic agents to yield a broad range of compounds, indicating the potential for diverse chemical applications. The reaction direction is influenced by the reagents' structure, nucleophilic agent strength, and reaction conditions, leading to the production of compounds like amides, benzofurans, and thiadiazoles (Kamneva et al., 2018).
Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine
These compounds are notable for their broad chemical properties and applications, including spectroscopic properties, magnetic properties, biological, and electrochemical activities. They serve as ligands in complex compounds, highlighting their importance in various fields of chemistry (Boča et al., 2011).
Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Metabolites
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic substance, undergoes bioactivation leading to DNA binding. Its analysis, especially of its metabolites, is crucial for understanding its biological effects. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive, qualitative, and quantitative analysis (Teunissen et al., 2010).
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents offer a promising approach to PFAS control in water treatment. The removal mechanism involves electrostatic and hydrophobic interactions, and sorbent morphology. This signifies the role of amine-functionalized materials in environmental applications (Ateia et al., 2019).
Synthesis of Pyridines and (iso)Quinolines Using Propargylic Alcohols
Propargylic alcohols, due to their distinct reactivity, serve as building blocks in synthesizing important structures in medicinal chemistry, including pyridines and quinolines. This review emphasizes the strategies employing propargylic alcohols in synthesizing these heterocycles, indicating their significance in drug discovery and organic synthesis (Mishra et al., 2022).
Functional Chemical Groups in CNS Drug Synthesis
Heterocycles with heteroatoms like nitrogen and sulfur are highlighted for their potential in synthesizing CNS active drugs. Compounds with these functional groups may exhibit diverse CNS effects, indicating their importance in pharmaceutical chemistry (Saganuwan, 2017).
Oxidants Reacting with Drinking Water Contaminants
The review discusses the by-products formed when strong oxidants like chlorine and ozone react with drinking water contaminants. It emphasizes the importance of minimizing impurities in water before adding oxidizing agents, indicating the role of amine/amide reactions in by-product formation (Rice & Gomez-Taylor, 1986).
Biogenic Amines in Fish and Nitrosamine Formation
This paper focuses on the significant roles of biogenic amines in fish safety, quality determination, and nitrosamine formation. Understanding these relationships is crucial for elucidating the mechanism of scombroid poisoning and ensuring the safety of fish products (Bulushi et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
3-pyridin-2-ylsulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSSRZKFDPZPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

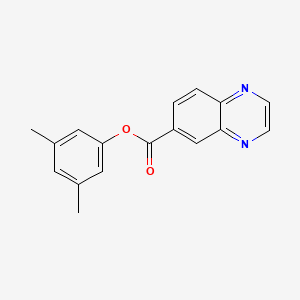

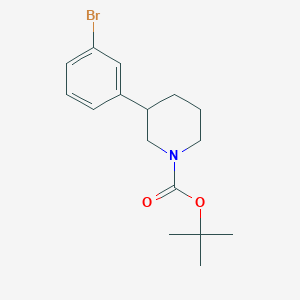
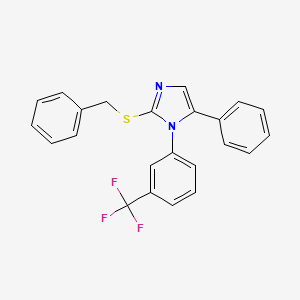
![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)
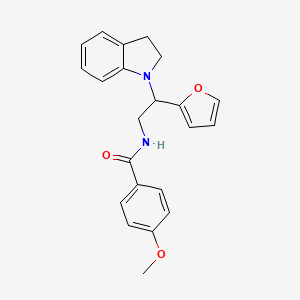


![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)
